N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at the 6-position. The imidazo-pyrazole moiety is linked via an ethyl chain to a 5-methylisoxazole-3-carboxamide group. This structural architecture combines multiple pharmacologically relevant heterocycles, which may confer unique electronic, steric, and hydrogen-bonding properties. Such features are often critical for interactions with biological targets, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-9-13(19-24-11)16(22)17-4-5-20-6-7-21-15(20)10-12(18-21)14-3-2-8-23-14/h2-3,6-10H,4-5H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPZUSNEKKWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazo[1,2-b]pyrazole ring: This involves the condensation of hydrazine derivatives with suitable diketones or aldehydes, followed by cyclization.
Attachment of the isoxazole ring: This step often involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Amino, thio, and alkoxy derivatives of the isoxazole ring.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is explored for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the literature, focusing on structural features, physicochemical properties, and synthetic yields.
Structural and Functional Group Analysis
Key Research Findings
Analog 1 (6j) demonstrated high synthetic yield (86.4%) and crystallinity (m.p. 147–149°C), suggesting stability under standard conditions. The presence of a chlorophenyl group may enhance membrane permeability compared to the target compound’s furan substituent .
Analog 3’s triazole-pyridazinone moiety introduces hydrogen-bonding and π-stacking capabilities absent in the target compound, which may improve interactions with polar biological targets .
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Furan ring
- Imidazo[1,2-b]pyrazole moiety
- Isoxazole ring
These structural components are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , with a molecular weight of approximately 288.31 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-b]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Ring : Functionalization of the imidazole core with furan derivatives.
- Attachment of the Ethylene Linker : Alkylation reactions to introduce the ethylene group.
- Formation of the Isoxazole Ring : This step often involves cyclization reactions with isoxazole precursors.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and imidazole rings have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar activities warrants investigation.
| Compound Type | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Furan Derivatives | S. aureus, E. coli | Moderate |
| Imidazole Derivatives | S. aureus, E. coli | Moderate |
| Target Compound | TBD | TBD |
Anticancer Potential
The presence of multiple heterocycles in this compound suggests possible anticancer properties. Compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines . This potential is attributed to their ability to interfere with cellular signaling pathways.
Study 1: Antimicrobial Evaluation
In a study evaluating various heterocyclic compounds, derivatives similar to this compound were tested using the agar well diffusion method. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may possess similar antimicrobial properties .
Study 2: Anticancer Activity
Another investigation focused on imidazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity, indicating that this compound could be a promising candidate for further development in cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
